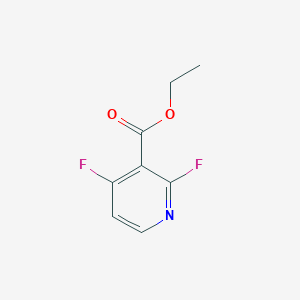
Ethyl 2,4-difluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-difluoronicotinate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of nicotinic acid, where two fluorine atoms are substituted at the 2nd and 4th positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid. One common method is the reaction of 2,4-difluoronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2,4-difluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-difluoronicotinic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates.
Reduction: 2,4-difluoronicotinyl alcohol.
Hydrolysis: 2,4-difluoronicotinic acid.
科学的研究の応用
Ethyl 2,4-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: It is used in the development of fluorinated materials with unique properties such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
作用機序
The mechanism of action of ethyl 2,4-difluoronicotinate involves its interaction with molecular targets such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors. The ester group can undergo hydrolysis in vivo, releasing the active 2,4-difluoronicotinic acid, which then exerts its biological effects by modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Ethyl nicotinate: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
2,4-Difluoronicotinic acid: The free acid form of ethyl 2,4-difluoronicotinate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The ethyl ester group also provides distinct pharmacokinetic properties, making it a valuable compound in drug development and materials science.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
ethyl 2,4-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChIキー |
URSHQXZQWWHBQH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
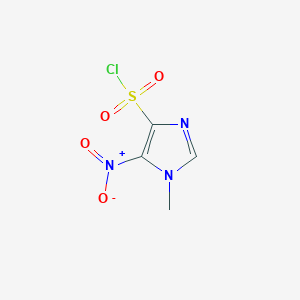
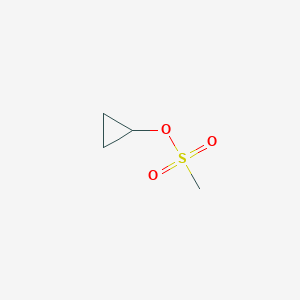
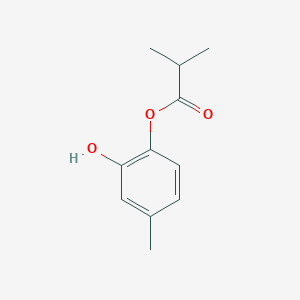

![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

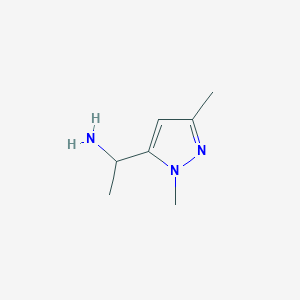
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

